molecular formula C13H24N2O3 B13519847 Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13519847
M. Wt: 256.34 g/mol
InChI Key: ZTPVDFJXJOVBMP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes a spiro junction between a seven-membered ring and a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Typical reagents used in the synthesis include amines, carboxylic acids, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups. This uniqueness allows for distinct chemical reactivity and biological interactions compared to similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13(10(15)8-14)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3

InChI Key

ZTPVDFJXJOVBMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CN)CCOCC2

Origin of Product

United States

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